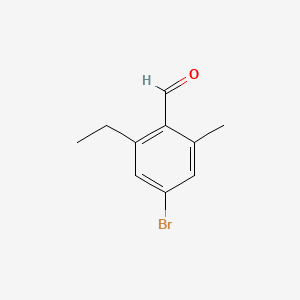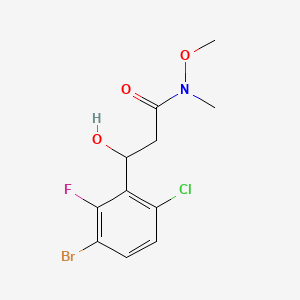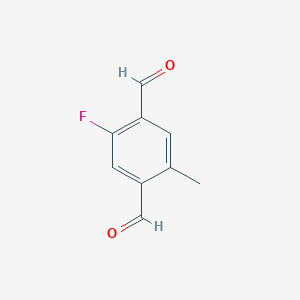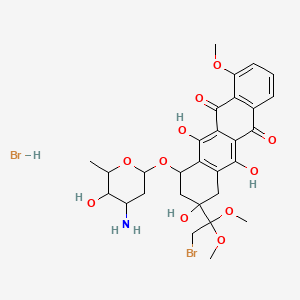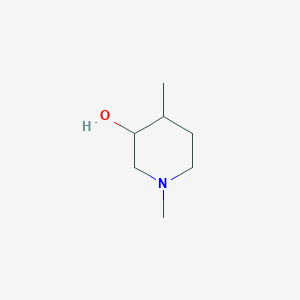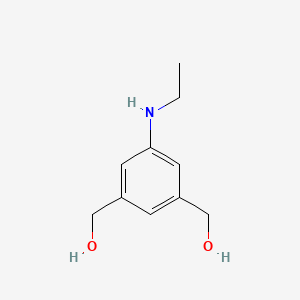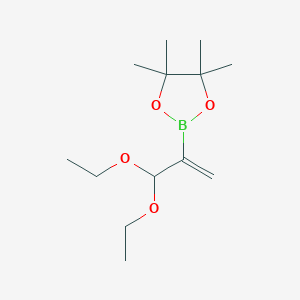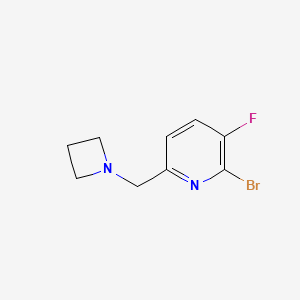
6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine is a heterocyclic compound that features a pyridine ring substituted with bromine and fluorine atoms, as well as an azetidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine typically involves the following steps:
Formation of the Azetidine Moiety: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Introduction of Bromine and Fluorine: The bromine and fluorine atoms are introduced via halogenation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the azetidine moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Applications De Recherche Scientifique
6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Materials Science: It can be utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound can serve as a probe in biological studies to investigate the function of specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine involves its interaction with molecular targets such as enzymes or receptors. The azetidine moiety can enhance binding affinity and specificity, while the bromine and fluorine atoms can modulate the compound’s electronic properties, influencing its reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine Derivatives: Compounds containing the azetidine ring, such as azetidine-3-carboxylic acid, share structural similarities and can exhibit similar biological activities.
Halogenated Pyridines: Compounds like 2-bromo-3-fluoropyridine and 2-chloro-3-fluoropyridine have similar halogenation patterns and can undergo comparable chemical reactions.
Uniqueness
6-(Azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine is unique due to the combination of the azetidine moiety with the halogenated pyridine ring. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H10BrFN2 |
|---|---|
Poids moléculaire |
245.09 g/mol |
Nom IUPAC |
6-(azetidin-1-ylmethyl)-2-bromo-3-fluoropyridine |
InChI |
InChI=1S/C9H10BrFN2/c10-9-8(11)3-2-7(12-9)6-13-4-1-5-13/h2-3H,1,4-6H2 |
Clé InChI |
JLZGLPQNKXRWNG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)CC2=NC(=C(C=C2)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


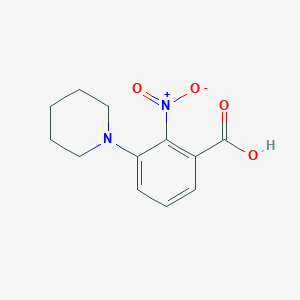

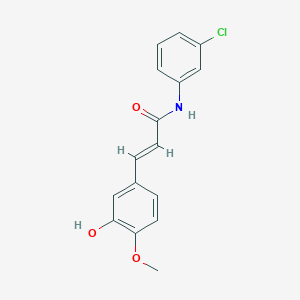
![(4-Methyl-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B14766121.png)
